molecular formula C3F6O3S B1305850 3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide CAS No. 773-15-9

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

Cat. No.: B1305850
CAS No.: 773-15-9
M. Wt: 230.09 g/mol
InChI Key: NRSBEUZIEWSRKT-UHFFFAOYSA-N
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Description

3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide is a useful research compound. Its molecular formula is C3F6O3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3,4,4-trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O3S/c4-1(2(5,6)7)3(8,9)12-13(1,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBEUZIEWSRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379915
Record name 3,4,4-Trifluoro-3-(trifluoromethyl)-1,2lambda~6~-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-15-9
Record name 1,2-Oxathietane, 3,4,4-trifluoro-3-(trifluoromethyl)-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4-Trifluoro-3-(trifluoromethyl)-1,2lambda~6~-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(3-methyl-1,2-oxathietane 2,2-dioxide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Using essentially the procedure of Example 1, the reactor was charged with 44.7 g hexafluoropropene, 45.9 g of 67 wt. % oleum and 41.5 g Fluorinert FC-77™. The reaction mixture was heated at 50° C. for 6 hours. The reactor was vented of excess HFP and the sultone layer (95.0 g) was separated and distilled to provide the HFP sultone (45 g, b.p. 48°-52° C., purity 93% by gc). The yield was 65% based on consumed HFP.
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fluorinert FC-77
Quantity
41.5 g
Type
reactant
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

A 100 mL Parr™ reactor was charged with 63.8 g of 65% oleum (0.52 mole SO3), cooled to -45° C., evacuated, and then charged with 62 grams (0.44 mole) liquid hexafluoropropene from a cold trap (-78° C.). The reaction mixture was allowed to warm to room temperature. At 20° C. a slight exotherm was observed which increased to a maximum temperature of 56° C. and a pressure of 965 kPa over a 9 minute period. Following the exotherm the reactor was held at 42° C. for 6 hours while the mixture was agitated. The reactor was then vented of excess HFP (with the recovery of 0.7 g HFP) and the contents of the reactor were decanted to yield 103.8 grams (g) of a two phase reaction product. The upper layer (90.6 g) was separated from the lower layer, washed with concentrated sulfuric acid to remove residual SO3 and then distilled to give 63.3 grams of HFP suitone (66% yield with respect to the consumed olefln) with boiling point (b.p.) 45°-50° C. NMR analysis of a higher boiling fraction (b.p. 50°-167° C., yield 25 g) revealed a mixture oftetrafluoropropionic acid derivatives and fluorosulfonic acid. A small portion of this fraction was refluxed in methanol for one hour to give tetrafluoropropionic acid methyl ester (yield 12% based on hexafluoropropene consumed). HFP sultone, after heating with concentrated sulfuric acid for 17 hours at 40° C., was recovered by distillation with 95% yield.
Name
Quantity
63.8 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
103.8 g
Type
reactant
Reaction Step Three
Yield
66%

Synthesis routes and methods III

Procedure details

Using essentially the procedure of Example 1, the reactor was charged with 33.8 g of 67 wt. % oleum (0.28 mole SO3) and 58.0 g hexafluoropropene. After the initial exotherm (max. pressure 896 kPa at 39° C.) the mixture was heated for 13 hours at 43° C. The reactor was vented of excess hexafluoropropene (16.0 g recovered including HFP collected during followed distillation). There was consumed 42.0 g (0.28 mole) HFP. The two phase reaction solution (70.1 g) was distilled using a concentric tube column to yield HFP sultone (39.8 g, 62% yield based on HFP consumed, b.p. 47° C.). The distillation residue was then distilled using a mini-lab apparatus to give 5.4 g of an intermediate fraction with a b.p. of 56°-155° C., 20 g of a fraction with a b.p. of 156°-167° C., and 1.3 g ofundistilled residue. The fraction with b.p. 156°-167° C. was analyzed by 19F and 1H NMR to reveal a complex mixture of primarily fluorosulfonic acid and several acid fluorides, sulfonyl fluorides, and at least three tetrafluoropropionic acid derivatives of the structure CF3CHFCOX, where X=F, OSO2F and possibly OCOCHFCF3. The molar ratio of HSO3F to all CHF compounds was 88:35.
Name
Quantity
0.28 mol
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
70.1 g
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods IV

Procedure details

A mixture of commercial liquid sulfur trioxide (10 ml) and hexafluoropropene (45 g, 0.30 mol) was sealed in a Carius tube at liquid nitrogen temperature, mixed well at 25° C., allowed to stand for 4 days at 25° C., and finally heated in a steam bath for 6 hours. From two such tubes, there was obtained by distillation, 3-(trifluoromethyl)-3,4,4-trifluoro-1-oxa-2-thiacyclobutane 2,2-dioxide (2-hydroxy-1-trifluoromethyl-1,2,2-trifluoroethane sulfonic acid sultone, D. C. England, M. A. Dietrich and R. V. Lindsey, Jr., J. Amer. Chem. Soc., 82, 6181 (1960)) (25 g, 22%) bp 44° C., and pentafluoro-2-propenyl fluorosulfate (hereinafter referred to as perfluoroallyl fluorosulfate) (73 g, 63%), bp 58°-60° C.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Reactant of Route 3
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide
Reactant of Route 4
3,4,4-Trifluoro-3-(trifluoromethyl)oxathietane 2,2-dioxide

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